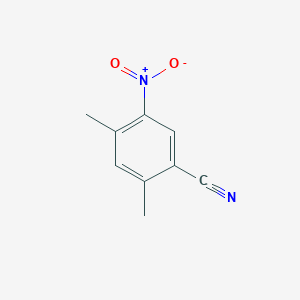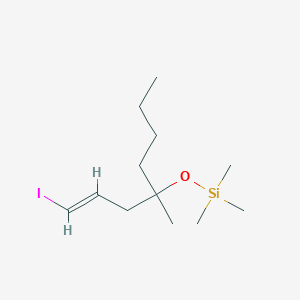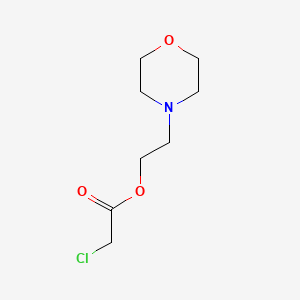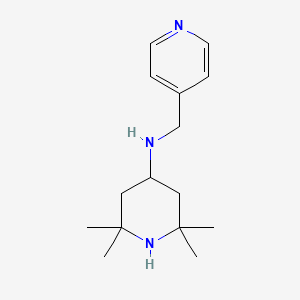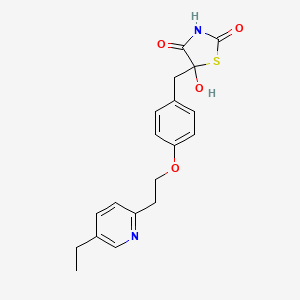
5-Hydroxy pioglitazone
概要
説明
5-Hydroxy pioglitazone is a derivative of pioglitazone, a well-known anti-diabetic medication used to treat type 2 diabetes. Pioglitazone belongs to the thiazolidinedione class of drugs, which work by improving the sensitivity of tissues to insulin. This compound is an impurity or metabolite of pioglitazone and has been studied for its potential biological activities and pharmacological properties .
科学的研究の応用
作用機序
Target of Action
5-Hydroxy pioglitazone, a metabolite of pioglitazone, primarily targets the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes affecting numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
This compound acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .
Biochemical Pathways
The activation of PPARγ by this compound influences several biochemical pathways. It downregulates the expression of genes involved in the MAPK, Myc, and Ras pathways, which are associated with cell proliferation and invasion . It also affects the TGFβ pathway, which plays a crucial role in the epithelial-to-mesenchymal transition (EMT) process .
Pharmacokinetics
This compound is primarily metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . No clinically meaningful differences in the pharmacokinetics of this compound have been detected in patients with mild renal impairment, whereas dose reduction is recommended in patients with moderate or severe renal impairment due to greater systemic exposure .
Result of Action
The activation of PPARγ by this compound leads to improved insulin sensitivity and enhanced uptake of blood glucose . This results in normalized glycemic levels in adults with type 2 diabetes mellitus . It also reduces the proliferative and invasive abilities of certain cancer cells .
Action Environment
The efficacy of this compound can be influenced by both genetic and environmental factors. Lifestyle-related factors such as diet and exercise can impact the effectiveness of the compound . Furthermore, the presence of strong CYP inhibitors can increase the systemic exposure to this compound, necessitating dose adjustments .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
5-Hydroxy pioglitazone interacts with various enzymes and proteins. It binds to peroxisome proliferator-activated receptor gamma (PPARγ) with a Ki of 1.2 μM and activates PPARγ . This interaction plays a crucial role in its biochemical reactions, as PPARγ is a key regulator of lipid and glucose metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating insulin sensitivity, thereby inhibiting hepatic gluconeogenesis and increasing peripheral and splanchnic glucose uptake . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its agonistic action on PPARγ . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This leads to improved insulin sensitivity and glucose control.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that pioglitazone, the parent compound of this compound, does not elicit any measurable biochemical toxicity on non-diabetic rat models even at the highest concentration of 45 mg kg –1 b.wt., for the duration of 28 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on osteosarcoma cells, pioglitazone displayed dose-independent cytotoxicity
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed from pioglitazone by the action of CYP2C8, with minor contributions from CYP3A4 . It also plays a role in lipid and glucose metabolism through its action on PPARγ .
準備方法
The synthesis of 5-Hydroxy pioglitazone involves several steps, starting from pioglitazone. One common method is the hydroxylation of pioglitazone using specific reagents and conditions. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or other peroxides in the presence of catalysts. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired yield and purity of this compound .
the principles of organic synthesis and process optimization would apply to its large-scale production if needed .
化学反応の分析
5-Hydroxy pioglitazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: this compound can be further oxidized to form other metabolites or derivatives.
Reduction: Reduction reactions can convert this compound back to pioglitazone or other related compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity.
The major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
5-Hydroxy pioglitazone is similar to other thiazolidinedione derivatives, such as rosiglitazone and troglitazone. These compounds share a common mechanism of action as PPARγ agonists but differ in their pharmacokinetic properties, side effect profiles, and clinical applications .
Rosiglitazone: Another thiazolidinedione used to treat type 2 diabetes, with a similar mechanism of action but different safety concerns, particularly related to cardiovascular risks.
Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to severe hepatotoxicity.
The uniqueness of this compound lies in its role as a metabolite of pioglitazone, providing insights into the metabolism and pharmacokinetics of the parent drug .
特性
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-5-hydroxy-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-13-3-6-15(20-12-13)9-10-25-16-7-4-14(5-8-16)11-19(24)17(22)21-18(23)26-19/h3-8,12,24H,2,9-11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKWBDGQTUQSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3(C(=O)NC(=O)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129747 | |
| Record name | 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-5-hydroxy-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625853-74-9 | |
| Record name | 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-5-hydroxy-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625853-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy pioglitazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625853749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-5-hydroxy-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pioglitazone EP Impurity A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXY PIOGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP637L2U5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



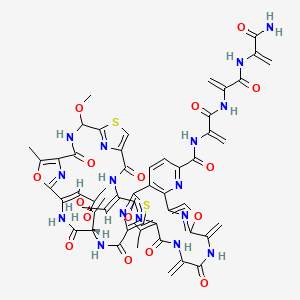
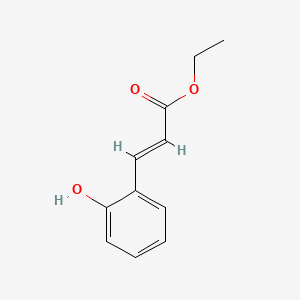
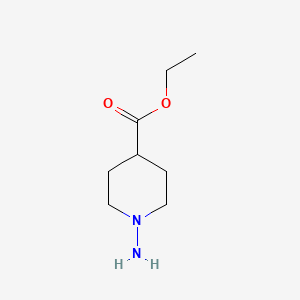
![6,7,8,9-Tetrahydropyrido[1,2-a]indole](/img/structure/B3147475.png)



